2-(4-Methoxyphenyl)-tetrahydrofuran

Description

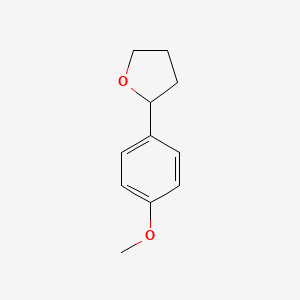

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic science. google.com 2-(4-Methoxyphenyl)-tetrahydrofuran is a member of this class, characterized by a five-membered tetrahydrofuran (B95107) ring attached to a p-methoxyphenyl group at the C2 position. This structure is significant as it merges a saturated ether ring, known for its conformational flexibility and ability to engage in hydrogen bonding, with an aromatic system that can participate in various electronic interactions. google.comnih.gov

The tetrahydrofuran ring is a privileged structural motif found in a vast array of biologically active natural products, including polyether antibiotics, acetogenins, and marine-derived lipids. umsl.edumdpi.comnih.gov These natural products often exhibit potent biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov The prevalence of the THF core in these complex and medicinally relevant molecules has spurred intense interest in its chemical synthesis. researchgate.net

In organic synthesis, the THF scaffold serves as a versatile building block. researchgate.net Numerous synthetic methodologies have been developed for the stereoselective construction of substituted tetrahydrofurans, reflecting their importance as intermediates in the total synthesis of complex natural products. umsl.edunih.gov These methods range from classical intramolecular cyclizations to modern catalytic approaches, enabling chemists to access a wide diversity of THF-containing structures with high precision. nih.govnih.gov

The introduction of an aryl substituent onto the tetrahydrofuran ring, as seen in this compound, imparts unique properties and opens new avenues for research. Aryl-substituted tetrahydrofurans are key structural elements in various pharmacologically active molecules and functional materials. nih.govrsc.org The aryl group can modulate the molecule's electronic properties, lipophilicity, and steric profile, which are critical factors in medicinal chemistry for optimizing drug-receptor interactions. acs.orgprinceton.edu

In medicinal chemistry, aryl-substituted THF moieties are investigated as pharmacophores that can interact with biological targets, for instance, as seen in the development of HIV protease inhibitors. nih.gov In materials science, the incorporation of aryl groups into heterocyclic structures is a strategy for creating novel organic materials with specific photophysical or electrochemical properties, useful in applications like organic light-emitting diodes (OLEDs). rsc.orgacs.org The synthesis of these compounds is an active area of research, with methods like redox-relay Heck reactions being developed for efficient and selective access to 3-aryl tetrahydrofurans. nih.gov

While extensive literature exists for the broader class of tetrahydrofuran derivatives, dedicated research on this compound is more specialized. The primary research objectives for studying this specific compound are generally centered on its utility as a synthetic intermediate and as a scaffold for discovering new bioactive agents.

Key research goals include:

Development of Synthetic Methodologies: Establishing efficient and stereoselective synthetic routes to access this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions. google.comnih.gov

Scaffold for Medicinal Chemistry: Using the 2-(4-methoxyphenyl)tetrahydrofuran core as a starting point for the synthesis of more complex molecules to be screened for biological activity. The methoxy (B1213986) group offers a site for further functionalization or can influence binding affinity through electronic and steric effects. nih.govacs.org

Investigation of Physicochemical and Spectroscopic Properties: Characterizing the molecule thoroughly to build a comprehensive dataset of its properties. This foundational data is crucial for its application in more complex synthetic endeavors and for computational modeling studies.

The overarching aim is to leverage the unique structural features of this compound to construct novel molecules with potential applications in fields ranging from drug discovery to materials science.

Compound Data

Physicochemical Properties

The following table summarizes the key physicochemical identifiers for this compound. Experimental data for properties such as melting and boiling points are not widely available in the cited literature, reflecting its status as a specialized research chemical rather than a bulk commodity.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| CAS Number | 79623-15-7 | |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Density | Not available in cited literature |

Spectroscopic Data

Detailed experimental spectra for this compound are not broadly published. The following table provides an expected profile based on the known spectral characteristics of the tetrahydrofuran and 4-methoxyphenyl (B3050149) moieties.

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~6.8-7.3 ppm) characteristic of a 1,4-disubstituted benzene (B151609) ring. - Methine Proton (C2-H): A multiplet adjacent to the oxygen, shifted downfield (~4.8-5.2 ppm). - Methoxy Protons: A sharp singlet at ~3.8 ppm. - THF Ring Protons (C3, C4, C5): A series of multiplets in the upfield region (~1.8-4.0 ppm). chemicalbook.com |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (~114-160 ppm), including the methoxy-substituted carbon (~159 ppm) and the carbon attached to the THF ring (~135 ppm). - Methine Carbon (C2): A signal in the ether region (~75-85 ppm). - Methoxy Carbon: A signal around 55 ppm. - THF Ring Carbons (C3, C4, C5): Signals in the aliphatic region (~25-70 ppm). chemicalbook.com |

| Infrared (IR) | - C-O-C Stretch (Ether): Strong absorption band around 1050-1150 cm⁻¹. nist.govchemicalbook.com - Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. - =C-O-C Stretch (Aryl Ether): Asymmetric stretching near 1250 cm⁻¹ and symmetric stretching near 1040 cm⁻¹. researchgate.net |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 178. - Key Fragmentation: Loss of the methoxy group, fragmentation of the THF ring, and formation of a stable tropylium-like ion from the methoxyphenyl moiety. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBBJRVLCOCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402314 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-15-7 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2 4 Methoxyphenyl Tetrahydrofuran

Chemical Transformations Involving the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, a cyclic ether, is generally stable but can undergo specific reactions under appropriate conditions, primarily involving the cleavage of the carbon-oxygen bonds.

Ring-Opening Reactions

The cleavage of the tetrahydrofuran ring in 2-(4-methoxyphenyl)-tetrahydrofuran can be initiated by strong acids or Lewis acids, which activate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack. mdpi.comresearchgate.net The presence of the 4-methoxyphenyl (B3050149) group at the C2 position can influence the regioselectivity of the ring-opening due to electronic and steric effects.

Lewis acid-catalyzed ring-opening polymerization of tetrahydrofuran is a well-established process. nih.gov In the case of 2-substituted THFs, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can promote ring-opening. For instance, treatment of 2,5-disubstituted tetrahydrofurans with BF₃·OEt₂ can lead to ring-opened products. nih.gov Theoretical studies on frustrated Lewis pairs (FLPs) have shown their capability to activate and open the THF ring. researchgate.netnih.gov The reaction of a Lewis acid with the ether oxygen is followed by a nucleophilic attack, leading to cleavage of a C-O bond. researchgate.net

A variety of Lewis acids have been employed for the ring-opening of cyclic ethers, including lanthanide salts, aluminum complexes, and iodine. mdpi.comresearchgate.net The reaction of ethers with acyl chlorides in the presence of a Lewis acid catalyst, such as nano-ZnO, can yield chloroesters. mdpi.com

Table 1: Examples of Reagents for Tetrahydrofuran Ring-Opening

| Reagent/Catalyst System | Reaction Type | Reference |

| Frustrated Lewis Pairs (e.g., tBu₂PH and B(p-C₆F₄H)₃) | Lewis acid-base mediated ring-opening | researchgate.net |

| 12-Tungstophosphoric Acid (H₃PW₁₂O₄₀·13H₂O) / Acetic Anhydride | Cationic ring-opening polymerization | nih.gov |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid-catalyzed ring-opening | nih.gov |

| Nano-ZnO / Acyl Chlorides | Lewis acid-catalyzed chloroester formation | mdpi.com |

| Yb(OTf)₃ | Lewis acid-catalyzed ring-opening polymerization | researchgate.net |

Oxidation and Reduction Pathways

Oxidation: The tetrahydrofuran moiety can be oxidized, typically at the α-carbon adjacent to the ether oxygen. The oxidation of tetrahydrofuran itself can yield γ-butyrolactone. rsc.org This transformation can be achieved using various oxidizing agents. For example, iron-containing clay catalysts in the presence of hydrogen peroxide have been shown to effectively catalyze the oxidation of THF to butyrolactone. rsc.org The reaction is believed to proceed through an initial formation of 2-hydroxytetrahydrofuran (B17549), which is then further oxidized. rsc.org Similarly, spinel ZnFe₂O₄ nanoparticles with hydrogen peroxide also catalyze this oxidation, yielding γ-butyrolactone as the main product. mdpi.com Aerial oxidation in the presence of a copper(I) complex has been reported to produce 2-hydroxytetrahydrofuran from THF. researchgate.net Given these precedents, the oxidation of this compound would likely yield the corresponding lactone, 4-(4-methoxyphenyl)-dihydrofuran-2(3H)-one.

Reduction: The tetrahydrofuran ring is generally resistant to reduction under standard conditions. However, reductive cleavage of the C-O bond can be achieved under more forcing conditions or with specific reagents. For example, hydride reagents like lithium aluminum hydride (LiAlH₄) can cleave the C-O bond of epoxides, which are also cyclic ethers, and can displace tosylates from primary and secondary alkyl positions in an Sₙ2 manner. imperial.ac.uk While direct reduction of the THF ring in this compound is not commonly reported, reductive processes targeting other functional groups within a molecule containing a THF ring are well-known. For instance, treatment of 1,2-O-isopropylidenefuranose derivatives with triethylsilane and boron trifluoride etherate results in deoxygenation at the anomeric position, yielding tetrahydrofurans. organic-chemistry.org

Halogenation and Functional Group Interconversion

Direct halogenation of the tetrahydrofuran ring is not a common transformation due to the ring's relative inertness. However, functional group interconversions (FGI) can be applied to introduce or modify functional groups on a pre-existing tetrahydrofuran scaffold. ub.edu For instance, if a hydroxyl group were present on the tetrahydrofuran ring, it could be converted to a halide using standard reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). vanderbilt.edu These halides can then serve as leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu The conversion of alcohols to sulfonate esters (e.g., tosylates, mesylates) also provides excellent leaving groups for substitution reactions. vanderbilt.edu

Reactions at the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is an activated aromatic system, prone to electrophilic substitution reactions. The methoxy (B1213986) group is a strong electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a powerful activating group and directs electrophilic substitution to the positions ortho and para to itself. libretexts.org Since the para position is already occupied by the tetrahydrofuran ring, electrophilic substitution on the 4-methoxyphenyl moiety of this compound is expected to occur at the ortho positions (C3' and C5'). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The high reactivity of anisole (B1667542) (methoxybenzene) often necessitates milder reaction conditions to avoid polysubstitution. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Anisole (Methoxybenzene)

| Reaction | Reagent | % Ortho-Product | % Meta-Product | % Para-Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | 30–40 | 0–2 | 60–70 | libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5–10 | 0–5 | 90–95 | libretexts.org |

| Bromination | Br₂ | ~10 | Trace | ~90 | libretexts.org |

For this compound, the bulky tetrahydrofuranyl substituent might sterically hinder the ortho positions to some extent, potentially favoring substitution at the less hindered ortho position. Friedel-Crafts acylation of furan (B31954) derivatives has been shown to be catalyzed by triflic anhydride, offering a route to aroylfurans which can be precursors to tetrahydrofuran lignan (B3055560) analogues. rsc.org

Side-Chain Modifications

The primary site for side-chain modification on the 4-methoxyphenyl substituent is the methoxy group itself. The ether linkage of the methoxy group can be cleaved under specific conditions. Demethylation is a common transformation for methoxy-substituted aromatic compounds. This can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the 4-methoxyphenyl group into a 4-hydroxyphenyl group, opening up further possibilities for functionalization, such as etherification or esterification of the resulting phenolic hydroxyl group. mdpi.com

Additionally, modifications could be introduced to a side chain if one were present on the aromatic ring. For example, if an alkyl side chain were present, it could undergo benzylic oxidation or halogenation.

Mechanistic Investigations of Key Reactions

The transformation of this compound, whether through its formation (cyclization) or subsequent modification (functionalization), is governed by specific reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic strategies. This section delves into the proposed mechanisms for key reactions involving the title compound, as well as the kinetic and thermodynamic factors that influence these transformations.

Proposed Mechanisms for Cyclization and Functionalization Reactions

The synthesis of the 2-aryltetrahydrofuran scaffold, including this compound, can be achieved through various cyclization strategies. These reactions often involve the formation of a carbon-oxygen bond to close the five-membered ring.

One common approach is the intramolecular cyclization of γ-hydroxy alkenes . In a palladium-catalyzed reaction, for instance, the mechanism is thought to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. This process allows for the stereoselective formation of both a C-C and a C-O bond.

Another powerful method for constructing tetrahydrofuran rings is through [3+2] cycloaddition and annulation reactions . These reactions are highly efficient as they can generate multiple bonds and stereocenters in a single step. For example, the reaction of a carbonyl ylide with an alkene can lead to the formation of a tetrahydrofuran ring. The carbonyl ylide itself can be generated intramolecularly from an α-diazo ketone.

Furthermore, acid-catalyzed cyclizations are also prevalent. For instance, the treatment of a 4-methoxyphenyl substituted allylic alcohol with a Brønsted acid like camphorsulfonic acid can lead to the formation of a tetrahydrofuran derivative with high diastereoselectivity via an intermediate allyl cation. nih.gov Lewis acids can also effect such cyclizations, though Brønsted acids have been reported to provide superior results in some cases. nih.gov

The functionalization of the pre-formed this compound ring can occur at several positions. Reactions involving the tetrahydrofuran moiety often proceed via radical mechanisms. For example, the reaction of tetrahydrofuran with hydroxyl radicals can occur through either direct or indirect hydrogen abstraction from the carbon atoms, leading to the formation of tetrahydrofuranyl radicals. researchgate.net The presence of the 4-methoxyphenyl substituent at the 2-position influences the regioselectivity of such reactions.

Computational studies on the osmium-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes to form tetrahydrofuran-diols have elucidated a detailed catalytic cycle. nih.gov This cycle involves the coordination of the dihydroxyalkene to the active osmium catalyst, followed by cyclization, reoxidation, and hydrolysis to release the tetrahydrofuran product and regenerate the catalyst. nih.gov While this is a specific example, it highlights the intricate, multi-step nature of many catalytic functionalization reactions.

The table below summarizes some proposed mechanistic steps in the formation and transformation of related tetrahydrofuran structures.

| Reaction Type | Key Mechanistic Steps | Intermediate Species |

| Palladium-Catalyzed Cyclization | Oxidative addition, olefin insertion, reductive elimination | Pd(Ar)(OR) intermediate |

| [3+2] Cycloaddition | Carbonyl ylide formation, cycloaddition with alkene | Carbonyl ylide |

| Acid-Catalyzed Cyclization | Protonation of hydroxyl group, formation of allyl cation, intramolecular nucleophilic attack | Allyl cation |

| Radical Functionalization | Hydrogen abstraction by a radical species | Tetrahydrofuranyl radical |

| Osmium-Catalyzed Oxidative Cyclization | Ligand exchange, concerted dihydroxyalkene addition, cyclization, reoxidation, hydrolysis | Os(VI) and Os(IV) intermediates |

Kinetic and Thermodynamic Considerations in Reaction Pathways

The feasibility and rate of a chemical reaction are governed by thermodynamic and kinetic factors, respectively. For the reactions involving this compound, these considerations are critical for optimizing reaction conditions and predicting product distributions.

In the context of radical reactions, a study on the reaction of hydroxyl radicals with tetrahydrofuran determined the rate coefficients over a range of temperatures. kaust.edu.sa This study, combining experimental and theoretical approaches, provides a foundation for understanding the kinetics of similar reactions involving substituted tetrahydrofurans. kaust.edu.sa

Thermodynamic data, such as the enthalpy of formation, is also crucial. For instance, the standard enthalpies of formation for tetrahydrofuran and its corresponding radicals have been computed, which helps in assessing the energetics of reaction pathways. kaust.edu.sa

The table below presents kinetic and thermodynamic data for reactions involving related tetrahydrofuran and methoxyphenyl systems.

| Reaction System | Parameter | Value | Significance |

| Tetrahydrofuran + OH radical | Rate coefficient (k) at 298 K | (1.73 ± 0.23) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ kaust.edu.sa | Provides a baseline for the reactivity of the THF ring with hydroxyl radicals. |

| Aminolysis of 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate | Brønsted β₁ value | 0.22 nih.gov | Indicates the degree of bond formation in the transition state for the rate-determining step. |

| Os(VI)-Catalyzed Oxidative Cyclization | Overall ΔG of catalytic cycle | -45.0 kcal/mol nih.gov | Shows that the overall transformation to the tetrahydrofuran product is thermodynamically favorable. |

It is important to note that while these data are for related systems, they provide a strong basis for understanding the kinetic and thermodynamic landscape of reactions involving this compound. The electronic and steric influence of the 4-methoxyphenyl group would modulate these values, but the fundamental principles and mechanistic pathways are expected to be analogous.

Stereochemical Control and Asymmetric Synthesis of 2 4 Methoxyphenyl Tetrahydrofuran

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially generate multiple. For a molecule like 2-(4-methoxyphenyl)-tetrahydrofuran, which has stereocenters, controlling the relative configuration is crucial. This is typically achieved through carefully designed cyclization reactions or by leveraging the influence of existing stereocenters within the starting material.

Control of Stereochemistry in Cyclization Reactions

The formation of the tetrahydrofuran (B95107) ring is the cornerstone of the synthesis, and numerous cyclization strategies have been developed to control the resulting stereochemistry. These methods often involve the intramolecular reaction of a linear precursor containing the necessary carbon and oxygen atoms.

Radical Cyclization: The 5-exo-trig cyclization of γ-hydroxy alkenes is a common method for forming tetrahydrofuran rings. The stereoselectivity in these reactions can often be rationalized using the Beckwith-Houk transition state model. The substituent at the radical-bearing carbon prefers to adopt a pseudo-equatorial position in the chair-like transition state to minimize steric interactions, thus dictating the trans or cis relationship between substituents at the 2- and 5-positions. nih.gov

Oxidative Cyclization: The treatment of γ-hydroxy alkenes with reagents like palladium catalysts in the presence of an aryl bromide can lead to the formation of substituted tetrahydrofurans. This palladium-catalyzed carboetherification forms both a C-C and a C-O bond, often with high diastereoselectivity (up to >20:1), proceeding through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Similarly, the Mukaiyama oxidative cyclization is a powerful tool, providing excellent diastereoselectivity for trans-2,5-disubstituted tetrahydrofurans. scielo.br

Reductive Cyclization: The Mead reductive cyclization of keto-β-lactones represents another diastereoselective route. This process involves the reduction of a cyclic oxocarbenium ion intermediate, formed from the keto-β-lactone precursor, using a hydride source like triethylsilane (Et₃SiH). The stereochemical outcome is consistent with Woerpel's model, which predicts that the nucleophile will attack the oxocarbenium ion from the "inside" face, opposite to the adjacent bulky substituent, leading to high diastereoselectivity. nih.gov

Iodoetherification: The reaction of γ,δ-unsaturated alcohols can be initiated by an electrophilic iodine source, leading to an iodonium (B1229267) ion intermediate which is then trapped intramolecularly by the hydroxyl group. This iodocyclization is a key step in sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, to produce highly substituted tetrahydrofurans with excellent enantioselectivity. chemistryviews.org

Substrate-Controlled Diastereoselection

In this approach, the stereochemical outcome of a reaction is governed by one or more pre-existing stereocenters in the substrate. This internal stereocontrol is a powerful strategy for synthesizing complex molecules with multiple stereocenters.

A notable example is the synthesis of 2,5-disubstituted tetrahydrofurans starting from a γ-hydroxyketone that bears a chiral sulfoxide (B87167) auxiliary. The chiral sulfoxide directs the stereoselective reduction of an in situ generated lactol. This method results in the formation of 2,5-cis-disubstituted tetrahydrofurans with good diastereomeric ratios (e.g., 86:14). nih.gov The starting chiral sulfoxide is itself prepared through the enantioselective addition of the lithium anion of (S)-methyl-p-tolylsulfoxide to an anhydride. nih.gov

Another powerful cascade reaction is the tandem Mukaiyama aldol-lactonization (TMAL) process. nih.gov This sequence can generate up to three new stereocenters in a single operation. The stereochemistry of the initial aldehyde substrate, particularly at the α- or β-position, directs the formation of subsequent stereocenters during the cascade, which involves the formation of a β-lactone, interception by a pendant ketone to form a cyclic oxocarbenium ion, and finally, reduction to yield the substituted tetrahydrofuran. nih.govnih.gov The stereochemical models for nucleophilic additions to these 5-membered oxocarbenium ions are well-established and allow for predictable synthesis of the desired diastereomer. nih.gov

Enantioselective Synthesis Approaches

While diastereoselective methods control relative stereochemistry, enantioselective synthesis is required to produce a single enantiomer of a chiral molecule. This is paramount in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

Chiral Catalysis (e.g., Rhodium-catalyzed asymmetric aminoetherification)

Chiral catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of chiral tetrahydrofurans, various metal-catalyzed reactions are employed.

Rhodium-Catalyzed Reactions: Rhodium complexes with chiral ligands are highly effective for various asymmetric transformations. While a specific rhodium-catalyzed asymmetric aminoetherification for this compound is not prominently documented, related rhodium-catalyzed asymmetric hydrogenations are a cornerstone of enantioselective synthesis. nih.gov For instance, the asymmetric hydrogenation of a suitably designed unsaturated precursor, such as an enol ether or an unsaturated ester containing the 4-methoxyphenyl (B3050149) group, could provide a chiral intermediate that can be cyclized to the target tetrahydrofuran. Rhodium catalysts are also used in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters, a reaction that could establish the key stereocenter and introduce the aryl group in a precursor to the final molecule. nih.gov

Copper-Catalyzed Reactions: A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The diastereomers produced can be readily separated. chemistryviews.org

Chiral Auxiliary-Mediated Synthesis (e.g., Ellman's chiral auxiliary)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

Ellman's chiral auxiliary, tert-butanesulfinamide, is exceptionally versatile for the asymmetric synthesis of amines, which are key precursors to many heterocycles. sigmaaldrich.com The synthesis typically involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinylimine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine C=N bond. sigmaaldrich.commdpi.com

A relevant strategy for synthesizing this compound would involve the addition of a γ-alkoxy organometallic reagent to the N-sulfinylimine of 4-methoxybenzaldehyde. A closely related synthesis of tetrahydroisoquinolines demonstrated the highly diastereoselective addition of 4-methoxybenzylmagnesium chloride to a chiral N-sulfinylimine. researchgate.net Subsequent removal of the auxiliary under mild acidic conditions reveals the chiral amine, which can then be further elaborated and cyclized to form the target tetrahydrofuran. The high diastereoselectivities are rationalized by a closed, six-membered chair-like transition state involving coordination of the organometallic reagent to the sulfinyl oxygen. harvard.edu

Table 1: Representative Diastereoselective Additions to Chiral N-tert-Butanesulfinyl Imines This table presents typical results for Grignard additions to aldimines derived from Ellman's auxiliary, which is a key step in the proposed synthesis of chiral precursors.

| Aldimine Substrate (R-CHO derived) | Grignard Reagent (R'MgX) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-MeO-C₆H₄- | MeMgBr | 98:2 | 94 | harvard.edu |

| Ph- | EtMgBr | 96:4 | 98 | harvard.edu |

| i-Pr- | AllylMgBr | >99:1 | 97 | harvard.edu |

| 3-Ethoxy-4-methoxy-benzaldehyde derived | CH₃SO₂CH₂- nucleophile | >25:1 | 74 | mdpi.com |

Resolution Techniques

Resolution is a method for separating a racemic mixture into its constituent enantiomers. While modern synthesis favors asymmetric methods that avoid forming racemates, resolution remains a practical approach in many cases.

Classical Resolution: This involves reacting the racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. For amine precursors to tetrahydrofurans, chiral acids like N-acetyl-l-leucine have been successfully used as resolving agents. mdpi.com

Kinetic Resolution: In kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer. A prominent example is the Jacobsen hydrolytic kinetic resolution (HKR) of terminal epoxides. This method uses a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic epoxide, providing both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. scielo.br A chiral epoxide containing the 4-methoxyphenyl group could be a key building block in a convergent synthesis of the target tetrahydrofuran. scielo.br

Analysis of Relative and Absolute Stereochemistry

The elucidation of the three-dimensional arrangement of atoms in this compound is a critical analytical challenge. This involves determining the relative configuration of substituents on the tetrahydrofuran ring (in cases of further substitution) and assigning the absolute configuration (R/S) at each stereocenter. A multi-pronged approach combining chromatographic separation and spectroscopic characterization is typically employed.

Chromatographic Methods: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. nih.govyoutube.com The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for resolving a wide range of chiral compounds, including those with heterocyclic structures. youtube.com

The enantiomeric excess (e.e.) of a sample of this compound can be precisely determined by integrating the peak areas of the separated enantiomers in the chromatogram. For the development of a separation method, various parameters are optimized, including the choice of the chiral column, the composition of the mobile phase (often a mixture of alkanes and alcohols), and the flow rate.

Table 1: Illustrative Chiral HPLC Separation Data for 2-Aryl-tetrahydrofuran Analogs

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | tR1 (min) |

| Retention Time (Enantiomer 2) | tR2 (min) |

| Resolution (Rs) | > 1.5 |

Note: This table is illustrative and based on typical conditions for separating chiral 2-aryltetrahydrofurans. Actual values would need to be determined experimentally for this compound.

Spectroscopic Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. For derivatives of this compound with additional substituents, the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum can reveal the spatial relationships between protons on the tetrahydrofuran ring.

For instance, in a 2,5-disubstituted tetrahydrofuran, a larger coupling constant between the protons at C2 and C5 would typically indicate a trans relationship, while a smaller coupling constant would suggest a cis relationship. NOE experiments can provide further confirmation by showing through-space proximity between specific protons.

Table 2: Representative ¹H NMR Chemical Shifts for Diastereomers of a 2,5-Disubstituted Tetrahydrofuran Analog

| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| H-2 | 5.10 (d, J = 5.2 Hz) | 4.95 (d, J = 7.8 Hz) |

| H-3α/β | 1.80-2.00 (m) | 1.75-1.95 (m) |

| H-4α/β | 1.90-2.10 (m) | 1.85-2.05 (m) |

| H-5 | 4.60 (q, J = 6.5 Hz) | 4.45 (q, J = 6.8 Hz) |

| Ar-H | 6.90-7.30 (m) | 6.90-7.30 (m) |

| OCH₃ | 3.80 (s) | 3.79 (s) |

Note: This table provides hypothetical ¹H NMR data to illustrate the differences typically observed between cis and trans diastereomers of 2-substituted-tetrahydrofuran derivatives. The exact chemical shifts and coupling constants for derivatives of this compound would require experimental verification.

Determination of Absolute Stereochemistry

The assignment of the absolute configuration (R or S) at the stereocenter(s) of this compound is the final step in its stereochemical characterization. Several methods can be employed for this purpose:

X-ray Crystallography: Unambiguous determination of the absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis of the compound or a suitable crystalline derivative. nih.gov This method provides a detailed three-dimensional map of the molecule.

Chiroptical Methods: The measurement of the specific rotation of an enantiomerically pure sample can be compared to literature values if available. Furthermore, advanced techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) can be used. The experimental spectrum is compared with the spectrum predicted for a specific absolute configuration by quantum chemical calculations. nih.gov

Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule, without affecting the stereocenter, to a compound of known absolute configuration. Alternatively, synthesizing the molecule from a starting material with a known stereocenter can also establish its absolute configuration. The synthesis of stereoisomers of related chromane (B1220400) natural products has been used to determine their absolute stereochemistry by comparing the optical rotations of the synthesized compounds with the natural product. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Tetrahydrofuran

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of molecules at the electronic level. For a molecule like 2-(4-methoxyphenyl)-tetrahydrofuran, these calculations can predict its three-dimensional structure, electronic properties, and spectroscopic signatures without the need for empirical data.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

DFT is particularly useful for analyzing the electronic properties. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-poor regions of the molecule. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron-donating group, influencing the electronic landscape of the aromatic system, while the oxygen atom in the tetrahydrofuran (B95107) (THF) ring is a site of high electron density.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For systems with electron-donating and electron-accepting components, DFT can elucidate the nature of intramolecular charge transfer. DFT methods have been shown to reliably model the electronic and nonlinear optical (NLO) properties of similar push-pull systems, where solvent effects can significantly enhance these properties. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. acs.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods are often used as benchmarks to validate the results obtained from more computationally efficient methods like DFT. nih.gov

While DFT methods are generally accurate, their performance can vary depending on the chosen functional. Comparing DFT results with those from high-level ab initio calculations, such as MP2 or CCSD(T), provides a measure of confidence in the DFT predictions. nih.govresearchgate.net For example, a comparative study on the autoxidation of THF showed that different functionals predict different energy barriers, and benchmarking against ab initio results is crucial for accuracy. rsc.org For many organic molecules, DFT functionals like B3LYP and MPWB1K have demonstrated excellent performance when compared to ab initio benchmarks. nih.govpolyu.edu.hk

Table 1: Comparison of Theoretical Methodologies

| Method Type | Common Examples | General Characteristics | Computational Cost |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | Based on first principles; systematically improvable; often used as a benchmark. | High to Very High |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Includes electron correlation at a lower computational cost than ab initio methods; accuracy depends on the chosen functional. | Medium |

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the "level of theory," which comprises the chosen method (e.g., B3LYP, MP2) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com

The choice of basis set represents a trade-off between accuracy and computational resources.

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used for organic molecules. The notation indicates the number of functions used to describe core and valence electrons, with additional letters indicating polarization functions (d, p) and diffuse functions (+). nih.gov

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, which are important for describing anions and weak interactions. rsc.org

For this compound, a suitable level of theory might involve the B3LYP functional with a 6-31G(d) basis set for initial geometry optimizations, followed by more accurate single-point energy calculations with a larger basis set like cc-pVTZ to refine the electronic properties. nih.govnih.gov The selection is crucial as properties like reaction energy barriers can be sensitive to the chosen basis set and functional. rsc.org

Table 2: Examples of Common Basis Sets in Quantum Chemistry

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Standard for geometry optimizations of small to medium-sized organic molecules. |

| 6-311+G(d,p) | Larger split-valence basis set with diffuse functions and polarization functions on all atoms. | Improved accuracy for energies, systems with weak interactions, or anions. |

| cc-pVDZ | Correlation-consistent basis set of double-zeta quality. | Good for calculations where electron correlation is important. |

| aug-cc-pVTZ | Correlation-consistent basis set of triple-zeta quality augmented with diffuse functions. | High-accuracy calculations, benchmarking, and studies of excited states or anions. |

Conformational Analysis and Dynamics of Tetrahydrofuran Systems

The five-membered tetrahydrofuran ring is not planar and possesses significant conformational flexibility. This flexibility is a defining feature of molecules containing a THF moiety, including this compound.

The THF ring undergoes a process known as pseudorotation, where it continuously puckers and flexes between various non-planar conformations. The two most stable conformations of the parent THF ring are the "bent" or "envelope" form (Cₛ symmetry) and the "twisted" form (C₂ symmetry). researchgate.net High-level ab initio calculations have shown that for an unsubstituted THF molecule, the C₂ twisted conformer is slightly more stable than the Cₛ envelope conformer, though the energy difference is very small (less than 1 kJ/mol). researchgate.net

In this compound, the presence of the bulky 4-methoxyphenyl (B3050149) substituent at the C2 position significantly influences the conformational preference. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn will lock the THF ring into a more limited set of preferred conformations. Computational analysis allows for the systematic exploration of these possibilities to identify the most stable conformers and quantify their relative energies. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For the THF ring system, a PES can be mapped to visualize the energy landscape of the pseudorotation process. arxiv.org

By systematically varying the dihedral angles of the THF ring and calculating the energy at each point, a map is created that reveals the low-energy valleys corresponding to stable conformers (like the C₂ and Cₛ forms) and the "saddle points" or ridges that represent the transition states between them. libretexts.org The energy barriers between these conformers in unsubstituted THF are very low, allowing for rapid interconversion at room temperature. researchgate.net For this compound, the PES would be more complex, with the orientation of the methoxyphenyl group adding another dimension to the surface. Mapping this surface is essential for understanding the molecule's dynamic behavior and the relative populations of its different conformers.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focusing on this compound, as outlined in the requested article structure, are not presently available. While the synthesis and some reactions of this compound are documented, in-depth analyses of its electronic structure, frontier molecular orbitals, molecular electrostatic potential, non-covalent interactions, and computationally predicted spectroscopic properties have not been the subject of published research.

Therefore, it is not possible to generate an article that adheres to the specific, detailed requirements of the prompt without access to primary research data from dedicated computational studies on this molecule. The creation of such an article would necessitate fabricating data, which would be scientifically unsound.

For a comprehensive understanding, such an investigation would require original research involving quantum chemical calculations (e.g., Density Functional Theory) to determine the properties requested.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Methoxyphenyl Tetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2-(4-Methoxyphenyl)-tetrahydrofuran, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) group and the aliphatic protons of the tetrahydrofuran (B95107) ring. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing around δ 7.30 ppm and δ 6.89 ppm. beilstein-journals.org A sharp singlet for the methoxy (B1213986) group (–OCH₃) protons is expected around δ 3.80 ppm. beilstein-journals.org The proton at the C2 position of the tetrahydrofuran ring, being adjacent to both the oxygen atom and the aromatic ring (a benzylic position), gives a characteristic signal further downfield in the aliphatic region, often as a multiplet around δ 5.05 ppm. beilstein-journals.org The remaining six protons on the tetrahydrofuran ring at the C3, C4, and C5 positions would appear as complex multiplets in the upfield region, typically between δ 1.8 and 4.2 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum for a related compound, 3-Bromo-2-(4-methoxyphenyl)tetrahydrofuran, shows signals for the aromatic carbons, the methoxy carbon, and the carbons of the tetrahydrofuran ring. beilstein-journals.org Based on this, the methoxy carbon in the target compound is expected at approximately δ 55 ppm. beilstein-journals.org The tetrahydrofuran ring carbons are influenced by the substituents; the C2 carbon, bonded to both the oxygen and the aryl group, would be significantly downfield. For comparison, the carbon atoms in unsubstituted tetrahydrofuran resonate at approximately δ 68 ppm (Cα) and δ 26 ppm (Cβ). In the substituted compound, these shifts are altered by the electronic effects of the 4-methoxyphenyl group.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative spatial proximity of protons. Furthermore, the chemical shifts of the benzylic carbon (C2) and its attached proton are sensitive to the orientation of the aryl group, which can provide clues about the molecule's preferred conformation in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data based on analysis of structurally similar compounds. beilstein-journals.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to OCH₃) | ~ 6.89 (d) | ~ 114 |

| Aromatic CH (meta to OCH₃) | ~ 7.30 (d) | ~ 127 |

| Aromatic C (ipso) | - | ~ 132 |

| Aromatic C (para, attached to O) | - | ~ 159 |

| Methoxy (OCH₃) | ~ 3.80 (s) | ~ 55 |

| THF C2-H | ~ 5.05 (m) | ~ 88 |

| THF C5-H₂ | Multiplets | ~ 67 |

| THF C3-H₂, C4-H₂ | Multiplets | ~ 36, ~25 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique elemental formula.

The molecular formula for this compound is C₁₁H₁₄O₂. The theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated with high precision. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds. For instance, a study on a related compound demonstrated this principle, where the calculated mass for the molecular ion was 288.0820 and the experimentally found mass was 288.0821, confirming its composition. researchgate.net

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅O₂⁺ | 179.1067 | Within 5 ppm of calculated value |

| [M+Na]⁺ | C₁₁H₁₄O₂Na⁺ | 201.0886 | Within 5 ppm of calculated value |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetrahydrofuran and methoxy groups are observed as stronger bands in the 2850-3000 cm⁻¹ region. ijrar.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1610 cm⁻¹ region.

C-O Stretching: The most prominent features are the C-O stretching bands. A strong, asymmetric C-O-C stretch from the aryl-ether linkage of the methoxy group is expected around 1250 cm⁻¹. ijrar.org The tetrahydrofuran ring possesses its own characteristic C-O-C stretching vibration, which is typically a strong band observed around 1070-1085 cm⁻¹. vjol.info.vn

Raman spectroscopy provides complementary information. While C-O stretches are visible, aromatic ring vibrations are often more intense in the Raman spectrum. Low-frequency Raman bands, often below 400 cm⁻¹, can provide insight into the conformational dynamics of the tetrahydrofuran ring, such as the pseudorotational mode. irb.hr

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |

| Aryl-Ether Asymmetric C-O Stretch | ~ 1250 | Strong |

| THF Ether C-O-C Stretch | ~ 1070 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Should single crystals of this compound be obtained, this technique would provide exact bond lengths, bond angles, and torsional angles.

The analysis would reveal the solid-state conformation of the molecule. Specifically, it would show the puckering of the tetrahydrofuran ring, which typically adopts a non-planar conformation such as an "envelope" or "twist" form to relieve ring strain. nih.gov The crystal structure would also elucidate the relative orientation of the 4-methoxyphenyl substituent with respect to the tetrahydrofuran ring.

Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potential weak C-H···O hydrogen bonds, which dictate the macroscopic properties of the crystalline material. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. wikipedia.org The use of tetrahydrofuran itself as a component of the mobile phase can sometimes be employed to fine-tune the separation of closely eluting compounds due to its strong elution properties. wikipedia.orgrestek.com Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance of the phenyl ring (approx. 254 nm). For compounds lacking a strong chromophore or for universal detection, an Evaporative Light Scattering Detector (ELSD) is a viable alternative. waters.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The method is effective for both purity assessment and quantification.

A standard GC method would utilize a capillary column, often with a non-polar stationary phase such as a fused silica column coated with polydimethylsiloxane (e.g., DB-1 or HP-5MS). nist.govresearchgate.net A flame ionization detector (FID) would provide high sensitivity for this organic analyte. A temperature program, where the column temperature is gradually increased, would be used to ensure efficient separation and good peak shape. nist.gov

Applications of 2 4 Methoxyphenyl Tetrahydrofuran in Contemporary Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The 2-aryl-tetrahydrofuran motif is a recurring structural element in a multitude of biologically active molecules. Consequently, compounds like 2-(4-Methoxyphenyl)-tetrahydrofuran are valuable as chiral building blocks for the stereoselective synthesis of these complex targets. nih.govacs.orgnih.gov

Substituted tetrahydrofurans are foundational cores in a vast array of natural products, including lignans, polyether ionophores, and the annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimalarial, and antimicrobial properties. nih.govnih.gov The development of stereoselective methods to construct these THF rings is a major focus of synthetic chemistry. nih.govumsl.edu Strategies often involve the cyclization of acyclic precursors or the functionalization of existing heterocyclic systems.

While direct synthetic routes to Cyclocapitelline and Isosolenopsine A specifically using this compound are not prominently documented, the general importance of the 2-substituted THF core makes it a highly relevant structural analogue and potential precursor. For instance, the synthesis of various marine-derived terpenoids and lipids containing the tetrahydrofuran (B95107) motif highlights the modularity of using such building blocks. nih.gov The synthesis of nonadjacently linked bis-THF structures, found in antitumor agents like bullatanocin, often relies on the coupling of smaller, functionalized THF derivatives. nih.gov The creation of these building blocks can be achieved through various means, including iodoetherification and asymmetric alkynylation, establishing 2-aryl-tetrahydrofurans as a critical class of intermediates for natural product synthesis. acs.orgnih.govnih.gov

The tetrahydrofuran ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and provide a defined three-dimensional arrangement of substituents makes it an ideal scaffold for interacting with biological targets.

One notable application involving a closely related structure is in the synthesis of thiazepine derivatives . For example, (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4[5H]-ones have been synthesized through the condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate. researchgate.net These benzothiazepine (B8601423) scaffolds are of significant pharmaceutical interest. The 2-(4-methoxyphenyl) moiety is integral to the final structure, highlighting its role as a key component in the synthesis of these seven-membered heterocycles. researchgate.net

While the direct incorporation of this compound into nucleoside antibiotics is not extensively detailed, the tetrahydrofuran core is a well-established component of many synthetic nucleoside analogues used as antiviral and anticancer agents. nih.govnih.gov The ability to functionalize the THF ring allows for the creation of diverse libraries of compounds for screening.

The table below summarizes key examples of pharmaceutically relevant scaffolds that incorporate the substituted tetrahydrofuran motif.

| Scaffold Class | Specific Example Structure | Relevance |

| Thiazepine Derivatives | (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4[5H]-one | The 2-(4-methoxyphenyl) group is a key structural component in the synthesis of this pharmaceutically relevant seven-membered heterocyclic system. researchgate.net |

| Nucleoside Analogues | General 2,5-disubstituted THF cores | The THF ring serves as a stable isostere for the ribose or deoxyribose sugar in nucleosides, forming the basis for many antiviral and anticancer drugs. nih.govnih.gov |

| Antitumor Acetogenins | Bullatanocin (Squamostatin C) | Contains non-adjacent bis-tetrahydrofuran units, the synthesis of which relies on coupling smaller, functionalized THF building blocks. nih.gov |

| Marine Macrolides | Amphidinolide N | This potent cytotoxic agent features a 2,5-trans-disubstituted tetrahydrofuran ring, a key structural element for its biological activity. nih.gov |

Contributions to Advanced Organic Reactions and Methodologies

The this compound structure is not only a building block but also a substrate that can participate in and help develop novel organic reactions. The interplay between the ether oxygen and the aromatic ring influences the reactivity of the entire molecule.

The position alpha to the ether oxygen in tetrahydrofurans is activated and can participate in various C-C and C-heteroatom bond-forming reactions. While specific examples detailing the use of this compound as a substrate in metal-catalyzed coupling reactions are sparse, the general reactivity of the 2-aryl-tetrahydrofuran class is well-established.

Palladium-catalyzed reactions, for instance, are used to generate substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org Furthermore, iron-catalyzed dehydrative cyclization of diols is a known method to produce highly substituted tetrahydrofurans. mdpi.com A notable transformation is the Brønsted acid-catalyzed direct substitution of 2-ethoxytetrahydrofuran (B85397) with organotrifluoroborate salts, which proceeds through an oxocarbenium ion intermediate—a species that this compound can also readily form. mdpi.com This reactivity suggests that the title compound could serve as an electrophilic partner in coupling reactions with a wide range of nucleophiles under appropriate catalytic conditions.

The table below outlines representative catalytic systems used for the synthesis and functionalization of tetrahydrofuran rings.

| Reaction Type | Catalyst System | Description |

| Reductive Cyclization | FeCl₂ / Iminopyridine ligand | Catalyzes the reductive cyclization of O-tethered 1,6-enynes to yield tetrahydrofuran derivatives. organic-chemistry.org |

| Dehydrative Cyclization | Ferrocenium Tetrafluoroborate [Cp₂Fe]BF₄ | Catalyzes the cyclization of substituted 1,4-butanediols to form 2,2,5-trisubstituted tetrahydrofurans. mdpi.com |

| Heck Reaction | Palladium Catalysts | A redox-relay Heck reaction of cis-butene-1,4-diol can generate cyclic hemiacetals, which are precursors to 3-aryl tetrahydrofurans. organic-chemistry.org |

| Substitution | Tetrafluoroboric Acid (HBF₄) | A metal-free, Brønsted acid-catalyzed reaction of 2-ethoxytetrahydrofuran with alkenyl- and alkynyltrifluoroborates. mdpi.com |

Functionalization reactions are key to modifying a core scaffold to tune its properties. The this compound structure can be accessed through various functionalization strategies. For example, stereoselective formation of functionalized 2-aryl-tetrahydrofurans can be achieved from aromatic aldehydes via intramolecular 1,3-dipolar cycloadditions. tandfonline.com This method allows for the controlled introduction of multiple stereocenters.

Additionally, cascade reactions starting from simpler furan (B31954) derivatives represent another pathway. A three-step strategy involving the ring-opening of 2,5-dimethylfuran, followed by aldol (B89426) condensation and hydrogenation-cyclization, can generate functionalized tetrahydrofuran derivatives. rsc.org These methodologies underscore the accessibility of the 2-aryl-tetrahydrofuran core and its potential for further synthetic elaboration.

The utility of a chemical compound as a solvent is dictated by its physical properties, such as its boiling point, polarity, and ability to dissolve a wide range of reactants without interfering with the reaction. Unsubstituted tetrahydrofuran (THF) is a widely used aprotic, polar solvent in organic synthesis due to its excellent solvating properties for many polar and nonpolar compounds, its miscibility with water, and its appropriate boiling point (66 °C). nbinno.commdpi.com Similarly, 2-Methyltetrahydrofuran (2-MeTHF) is gaining prominence as a greener alternative to THF. nbinno.com

However, this compound is a complex, solid molecule and is not used as a solvent. Its value lies in its role as a synthetic building block or intermediate, where it is a reactant or product dissolved in a suitable solvent (like THF or dichloromethane), rather than serving as the reaction medium itself. The structural complexity and high molecular weight of this compound make it unsuitable for use as a bulk solvent.

Exploration in Materials Science and Polymer Chemistry

The unique chemical architecture of this compound, combining a stable heterocyclic ring with a functionalized aromatic moiety, has opened avenues for its exploration in advanced materials. Its derivatives are being investigated for applications ranging from polymer additives to components in sophisticated electronic systems.

Applications in Optoelectronic Materials (e.g., based on pyrene (B120774) derivatives)

The field of organic electronics leverages molecules with specific photophysical and electrochemical properties for use in devices like Organic Light-Emitting Diodes (OLEDs) and sensors. Pyrene, a polycyclic aromatic hydrocarbon, is a prominent chromophore known for its high fluorescence efficiency, often emitting in the blue region of the spectrum. rsc.orgnih.gov Its rigid, flat structure and extensive π-electron system make it an excellent building block for semiconductor materials. europeanplasticisers.eursc.org

To fine-tune its properties and prevent aggregation-induced quenching, the pyrene core is often functionalized with other molecular groups. rsc.org Coupling pyrene with heterocyclic aromatic rings like furan or thiophene (B33073) has proven to be an effective strategy. rsc.orgresearchgate.net These furan-pyrene hybrids exhibit delocalized Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) that extend across both the pyrene core and the furan substituent. rsc.orgresearchgate.net This electronic communication is crucial for their light-emitting and charge-transport properties, making them potential materials for OLEDs. rsc.org

In this context, this compound presents an interesting structural motif. While the saturated tetrahydrofuran ring itself does not participate in π-conjugation and would act as an electronic insulator, its precursor, furan, is a key component in a known class of optoelectronic materials. rsc.org A synthetic strategy could involve creating a pyrene-furan-methoxyphenyl conjugate to leverage the electronic properties of the extended aromatic system. Subsequent selective hydrogenation of the furan ring to tetrahydrofuran could be used to precisely break the conjugation, effectively isolating the pyrene chromophore from the methoxyphenyl unit. This could serve as a method to modulate the final optical properties, turning the THF ring into a non-invasive, solubilizing linker that positions the other functional groups in a specific spatial arrangement. The methoxyphenyl group itself can also influence electronic properties as an electron-donating group.

Table 2: Key Compounds in Pyrene-Based Optoelectronics This table highlights the roles of different chemical moieties in the design of optoelectronic materials.

| Compound/Moiety | Role in Optoelectronic Materials | Relevant Properties | Source Citation |

|---|---|---|---|

| Pyrene | Core Chromophore | High fluorescence quantum yield, excellent charge carrier mobility, forms the light-emitting component. | europeanplasticisers.eursc.org |

| Furan Ring | Conjugated Linker | Extends the π-conjugated system of pyrene, allowing for tuning of HOMO-LUMO gap and emission color. | rsc.orgresearchgate.net |

| Tetrahydrofuran (THF) Ring | Non-Conjugated Linker / Scaffold | Electronically insulating, provides structural support and improves solubility without altering the core chromophore's properties. Used as a solvent in processing. | oregonstate.edunist.gov |

| Methoxyphenyl Group | Functional Group / Electron Donor | Can be used to modify the electronic properties (e.g., as an electron-donating group) and influence molecular packing. | mdpi.comnih.gov |

Contribution to Sustainable Chemical Processes and Biomass Valorization

A significant aspect of modern chemical research is the transition from petroleum-based feedstocks to renewable resources. Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is the most abundant renewable carbon source available. mdpi.comrsc.org The valorization of biomass involves breaking it down into platform molecules that can be upgraded into value-added chemicals. nih.govrsc.org

The structure of this compound is uniquely suited to be a product of integrated biomass valorization, as its two core components can be sourced from different fractions of lignocellulose.

The Tetrahydrofuran Ring from Hemicellulose: Hemicellulose is rich in C5 sugars like xylose. mdpi.com Through acid-catalyzed dehydration, xylose is converted into furfural, a key platform chemical. mdpi.comresearchgate.netrsc.orgnih.gov Furfural can then be catalytically hydrogenated to produce a range of furan derivatives, including tetrahydrofuran. This pathway is a well-established route in green chemistry for converting non-food biomass into useful chemical intermediates. researchgate.netrsc.org

The 4-Methoxyphenyl (B3050149) Group from Lignin: Lignin is the world's most abundant natural source of aromatic compounds. nih.govrsc.org It is a complex polymer built from methoxyphenolic units, primarily guaiacyl (G) and syringyl (S) units. mdpi.comnih.gov Depolymerization of lignin, through processes like hydrogenolysis or oxidation, can yield a stream of valuable aromatic monomers, including 2-methoxyphenol (guaiacol) and other related structures. mdpi.comnih.govmorressier.com These lignin-derived phenols are the direct precursors to the 4-methoxyphenyl (anisole-type) moiety. Catalytic processes are being developed to selectively demethoxylate and deoxygenate these compounds to produce specific aromatic chemicals. morressier.comresearchgate.net

Therefore, the synthesis of this compound can be envisioned as a convergent process that combines a C5-sugar-derived furanic component with a lignin-derived aromatic component. This strategy represents an ideal example of biomass valorization, where low-value, inedible fractions of biomass are upgraded into a single, functional, high-value chemical. nih.govrsc.org This approach improves the economic viability of biorefineries and contributes to a more sustainable chemical industry. nih.govrsc.org

Conclusion and Future Directions in Research on 2 4 Methoxyphenyl Tetrahydrofuran

Summary of Key Synthetic Advances and Mechanistic Insights

The synthesis of substituted tetrahydrofurans, including the 2-(4-methoxyphenyl) derivative, has seen remarkable progress. Modern methods have moved beyond simple cyclizations to highly stereoselective and efficient strategies. Key advances include intramolecular radical cyclizations, where the diastereoselectivity can be controlled through the use of Lewis acids. diva-portal.org Mechanistic studies have shown that electron-donating groups like the 4-methoxyphenyl (B3050149) substituent can influence the reactivity of intermediates in these reactions. diva-portal.org

Other powerful techniques involve metal-catalyzed processes. Palladium-catalyzed reactions, for instance, can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides, likely proceeding through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Furthermore, methods such as the (3+2)-annulation of specific cyclopropanes with aldehydes, catalyzed by tin or hafnium compounds, provide a diastereoselective route to highly substituted tetrahydrofurans. nih.gov These advanced methods represent a significant leap in accessing complex THF scaffolds with precise stereochemical control.

Table 1: Key Synthetic Strategies for Substituted Tetrahydrofurans

| Method | Description | Key Features |

|---|---|---|

| Radical Cyclization | Diastereoselective cyclization of radical precursors. | Diastereoselectivity can be reversed by using trialkylaluminums. diva-portal.org |

| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. | Forms C-C and C-O bonds with high diastereoselectivity. organic-chemistry.org |

| (3+2)-Annulation | Reaction of donor-site cyclopropanes with aldehydes. | Catalyzed by Sn(OTf)₂, SnCl₄, or Hf(OTf)₄; yields highly substituted products. nih.gov |

| Redox-Relay Heck Reaction | Synthesis from cis-butene-1,4-diol to form cyclic hemiacetals. | Provides a route to 3-aryl tetrahydrofurans and other disubstituted derivatives. organic-chemistry.org |

| Intramolecular SN2' Reactions | Cyclization that generates new stereocenters on the ring. | Effective for creating 2-vinyltetrahydrofurans. nih.gov |

Unexplored Reactivity and Potential for Novel Transformations

Despite advances in its synthesis, the full reactive potential of 2-(4-Methoxyphenyl)-tetrahydrofuran remains largely untapped. The molecule possesses several reactive sites that could be exploited for novel transformations.

C-H Functionalization: The hydrogen atom at the C2 position is benzylic-like and adjacent to an ether oxygen, making it a prime candidate for selective C-H activation and functionalization. This could provide a direct route to more complex 2,2-disubstituted tetrahydrofurans.

Aromatic Ring Derivatization: The electron-rich 4-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored to generate a library of derivatives with diverse electronic and steric properties. Furthermore, the methoxy (B1213986) group itself could be demethylated to reveal a phenol, opening another avenue for functionalization.

Ring-Opening Polymerization (ROP): While THF itself is a well-known monomer for producing polytetramethylene ether glycol (PTMEG) eschemy.comresearchgate.net, the potential of this compound as a co-monomer in ROP is unexplored. Its incorporation could lead to novel polymers with modified physical properties, such as increased thermal stability, altered hydrophobicity, or a higher refractive index, conferred by the aromatic side chain.

Integration with Emerging Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The future synthesis and application of this compound will likely be shaped by the integration of emerging technologies.

Flow Chemistry: Many of the multi-step, catalyst-driven syntheses of substituted tetrahydrofurans could benefit from translation to continuous flow systems. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which can enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate seamless scalability from laboratory research to industrial production.

Artificial Intelligence (AI) in Synthesis: AI and machine learning are revolutionizing chemical synthesis. preprints.org These tools can be employed to:

Optimize Reaction Conditions: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal catalysts, solvents, and temperatures to maximize the yield and stereoselectivity of the synthesis of this compound. preprints.orgpreprints.org

Discover Novel Synthetic Routes: Retrosynthesis AI programs can propose entirely new and potentially more efficient pathways to the target molecule, starting from different, more readily available precursors. preprints.org

Promote Green Chemistry: AI can assist in identifying greener solvents and catalysts, thereby minimizing the environmental impact of the synthesis process. preprints.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of THF from 1,4-butanediol. researchgate.net This technology could be applied to the synthesis of substituted derivatives like this compound to significantly reduce reaction times and potentially improve yields in reactions such as acid-catalyzed cyclodehydration.

Broader Impact on Pharmaceutical, Agrochemical, and Materials Industries

The unique hybrid structure of this compound positions it as a valuable building block with significant potential across multiple industries.

Pharmaceutical Industry: The tetrahydrofuran (B95107) ring is a prevalent scaffold in numerous natural products and FDA-approved drugs. labproinc.com The 4-methoxyphenyl group is also a common feature in bioactive compounds, including some anticancer drug conjugates. mdpi.com Therefore, this compound serves as a promising scaffold for medicinal chemists to design and synthesize novel therapeutic agents. Its derivatives could be screened for a wide range of biological activities, leveraging the established importance of both of its core structural motifs. greenchemindustries.com

Agrochemical Industry: The development of new herbicides and pesticides is critical for global food security. Like the pharmaceutical sector, the agrochemical industry often relies on heterocyclic chemistry to create new active ingredients. greenchemindustries.com The amide functional group, which can be crucial for bioactivity in this sector, is often synthesized in multi-step processes where intermediates like this compound could play a key role. acs.org